molecular formula C7H4Br2N2 B1434594 5,7-Dibromoimidazo[1,5-a]pyridine CAS No. 1427358-09-5

5,7-Dibromoimidazo[1,5-a]pyridine

Cat. No.: B1434594
CAS No.: 1427358-09-5
M. Wt: 275.93 g/mol
InChI Key: ARKLZBXBOGURCZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromoimidazo[1,5-a]pyridine typically involves the bromination of imidazo[1,5-a]pyridine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions similar to those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced brominating agents and controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromoimidazo[1,5-a]pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the substituents introduced. For example, substitution with sodium azide can yield azido derivatives, while reaction with amines can produce amino derivatives .

Biological Activity

5,7-Dibromoimidazo[1,5-a]pyridine is a compound of significant interest due to its potential biological activities. This heterocyclic compound belongs to the imidazo[1,5-a]pyridine family, which has been widely studied for various pharmacological properties. The presence of bromine substituents at the 5 and 7 positions enhances its biological profile, making it a candidate for further investigation.

  • IUPAC Name : this compound
  • CAS Number : 1427358-09-5
  • Molecular Formula : C₇H₄Br₂N₂
  • Molecular Weight : 275.93 g/mol
  • Purity : ≥97%

Antimicrobial Activity

Research indicates that compounds within the imidazo[1,5-a]pyridine family exhibit notable antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacteria and fungi. In vitro tests demonstrated that certain imidazo derivatives possess activity against Helicobacter pylori, a common gastric pathogen associated with ulcers and cancer .

Anticancer Properties

The anticancer potential of this compound has been explored through various assays. A study reported that related compounds could induce apoptosis in cancer cell lines by disrupting microtubule dynamics and arresting the cell cycle at the G2/M phase . The structure-activity relationship (SAR) analysis revealed that modifications in the imidazo ring could enhance antiproliferative activity against several cancer types.

CompoundCell LineIC₅₀ (µM)Mechanism of Action
This compoundHeLaTBDInduces apoptosis
Related Compound AMCF-70.19Microtubule disruption
Related Compound BSGC-79010.30Cell cycle arrest

Anti-inflammatory Effects

Recent studies have suggested that imidazo[1,5-a]pyridine derivatives may also exhibit anti-inflammatory properties. These compounds can modulate cytokine release and inhibit pathways associated with inflammation . The ability to reduce pro-inflammatory cytokines like IL-6 and TNF-alpha positions these compounds as potential therapeutic agents in inflammatory diseases.

Case Study 1: Anticancer Activity

In a comparative study of various imidazo derivatives, this compound was tested alongside other structural analogs against multiple cancer cell lines. Results indicated that while some analogs showed higher potency (IC₅₀ values as low as 0.19 µM), this compound still exhibited significant activity warranting further exploration .

Case Study 2: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of imidazo derivatives against H. pylori demonstrated that certain compounds could effectively inhibit bacterial growth at concentrations below 100 µM. The mechanism involved interference with bacterial ATPase activity, which is crucial for bacterial virulence .

Properties

IUPAC Name

5,7-dibromoimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-1-6-3-10-4-11(6)7(9)2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKLZBXBOGURCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N2C1=CN=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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